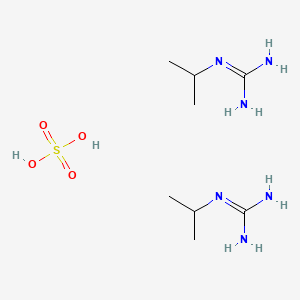

bis(N-(propan-2-yl)guanidine); sulfuric acid

描述

The exact mass of the compound bis(N-(propan-2-yl)guanidine); sulfuric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality bis(N-(propan-2-yl)guanidine); sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bis(N-(propan-2-yl)guanidine); sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-propan-2-ylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11N3.H2O4S/c2*1-3(2)7-4(5)6;1-5(2,3)4/h2*3H,1-2H3,(H4,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIQZHWDRVKGAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N.CC(C)N=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603878 | |

| Record name | Sulfuric acid--N''-propan-2-ylguanidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77197-09-2 | |

| Record name | Sulfuric acid--N''-propan-2-ylguanidine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(1-(propan-2-yl)guanidine); sulfuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Characterization and Structural Analysis of Bis(N-(propan-2-yl)guanidine) Sulfate

Executive Summary

Bis(N-(propan-2-yl)guanidine) sulfate—often referred to as N-isopropylguanidine sulfate (2:1)—is a stable, crystalline salt form of the mono-alkylated guanidine base. In drug development, this compound serves two critical functions: it acts as a robust, non-volatile source of the N-isopropylguanidinium cation for organic synthesis (specifically in the formation of biguanide antidiabetics and heterocyclic bioactive agents), and it functions as a specialized chaotropic agent where the hydrophobic isopropyl group modulates protein-ligand interactions differently than unsubstituted guanidinium salts.

This guide provides a definitive structural analysis, stoichiometric breakdown, and a self-validating synthesis protocol designed for high-purity applications.

Molecular Architecture & Stoichiometry

Unlike simple guanidine salts, the "bis" designation indicates a precise 2:1 stoichiometric ratio between the mono-basic isopropylguanidine cation and the dibasic sulfate anion. This stoichiometry is critical for calculating molar equivalents in synthesis.

Chemical Identity[1][2][3]

| Parameter | Specification |

| IUPAC Name | Bis(N-(propan-2-yl)guanidine) sulfate |

| Common Synonyms | N-Isopropylguanidine sulfate (2:1); Isopropylguanidinium sulfate |

| CAS Registry Number | 1798040-90-0 (Salt form); 4436-03-7 (Free base) |

| Molecular Formula | |

| Stoichiometry | 2 |

Molecular Weight Calculation

The molecular weight is derived from the sum of two protonated base units and one sulfate counterion.

-

Base Unit (

): 101.15 g/mol -

Protonated Cation (

): 102.16 g/mol -

Sulfate Anion (

): 96.06 g/mol

(Note: Commercial certificates of analysis may vary slightly (e.g., 300.37 - 300.40 g/mol ) depending on the atomic weight standard used, but 300.38 is the standard for stoichiometric calculations.) [1, 6]

Structural Visualization (DOT)

The following diagram illustrates the ionic lattice interaction between the isopropylguanidinium cations and the sulfate core.

Figure 1: Ionic assembly of the bis(N-(propan-2-yl)guanidine) sulfate salt. The 2:1 ratio ensures charge neutrality.

Physicochemical Properties[1][2][4][5][6][7][8]

Understanding the physical behavior of this salt is essential for handling and storage.

-

Solubility: Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol; insoluble in non-polar solvents (hexane, diethyl ether).

-

Melting Point: Typically >200°C with decomposition.[4][3] The high lattice energy of the sulfate salt confers significant thermal stability compared to the free base.

-

Hygroscopicity: Guanidinium salts are generally hygroscopic. While the sulfate is less deliquescent than the hydrochloride, it should be stored in a desiccator.

-

Acidity (pKa): The conjugate acid of the guanidine group has a pKa of ~13.6. Consequently, aqueous solutions of this salt are neutral to slightly acidic (pH ~5-6), but the free base released upon neutralization is a superbase [7].

Synthesis & Purification Protocol

Objective: Synthesis of high-purity bis(N-(propan-2-yl)guanidine) sulfate starting from isopropylamine.

Safety Prerequisite: Isopropylamine is volatile and toxic. Methyl mercaptan (byproduct) is noxious. Perform all steps in a fume hood.

Reaction Workflow

The most reliable route utilizes S-methylisothiourea sulfate. This method is self-scavenging because the byproduct (methyl mercaptan) is a gas that leaves the reaction mixture, driving the equilibrium forward.

Figure 2: Synthesis pathway utilizing S-methylisothiourea sulfate to yield the target salt directly.

Step-by-Step Methodology

-

Stoichiometric Setup:

-

Charge a round-bottom flask with S-methylisothiourea sulfate (1.0 eq).

-

Add Isopropylamine (2.2 eq, slight excess to drive completion).

-

Solvent: 50% Ethanol/Water mixture (approx. 5 mL per gram of reactant).

-

-

Reflux & Gas Scrubbing:

-

Fit the flask with a reflux condenser.

-

Critical Step: Route the exhaust gas through a bleach trap (sodium hypochlorite) to neutralize the evolved methyl mercaptan (MeSH).

-

Reflux gently for 4–6 hours. The reaction is complete when MeSH evolution ceases (monitor with lead acetate paper or cessation of bubbling in trap).

-

-

Isolation:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess isopropylamine.

-

The remaining aqueous solution contains the target sulfate salt.

-

-

Crystallization (Self-Validating Step):

-

Add absolute ethanol to the concentrated aqueous residue until turbidity appears.

-

Cool to 4°C overnight. White crystals should form.[3]

-

Filter and wash with cold ethanol/ether (1:1).

-

Validation: If the product is an oil, it indicates retained water. Redissolve in minimum hot methanol and precipitate with diethyl ether.

-

Analytical Validation

To ensure the compound is suitable for pharmaceutical use, verify the following analytical signatures.

Proton NMR ( -NMR) in

-

1.15 ppm (d, 6H): Methyl protons of the isopropyl group (

-

3.80 ppm (m, 1H): Methine proton of the isopropyl group (

-

Exchangeable Protons: The guanidinium protons (

) will likely exchange with

Gravimetric Sulfate Analysis

Dissolve 100 mg of the product in water and add excess Barium Chloride (

-

Theoretical Yield of

: For 300.38 mg of salt, you expect 233.38 mg of -

Acceptance Criteria:

2% of theoretical mass confirms the 2:1 stoichiometry.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 447029, 1-Hydroxy-2-isopropylguanidine (Related Structure/pKa data). Retrieved from [Link]

-

Arakawa, T., & Timasheff, S. N. (1984).[5] Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929.[5] Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). Bis(guanidine) Sulfuric Acid Data Sheet. Retrieved from [Link]

-

Kaljurand, I., et al. (2014). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Range of 28 pKa Units. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Solubility Profile of Isopropylguanidine Sulfate: Aqueous vs. Organic Systems

The following technical guide details the solubility profile of isopropylguanidine sulfate, synthesizing physicochemical principles with practical isolation methodologies.

Executive Summary

Isopropylguanidine sulfate (N-isopropylguanidinium sulfate) exhibits a solubility profile characteristic of hydrophilic guanidinium salts: high solubility in water and negligible solubility in non-polar organic solvents .

For researchers and process chemists, this polarity contrast is the critical lever for purification. The compound is best processed using aqueous systems for dissolution and water-miscible organic solvents (ethanol, acetone) as antisolvents for crystallization. This guide provides the mechanistic rationale, estimated solubility thresholds, and a validated protocol for solubility determination.

Physicochemical Characterization

Structural Basis of Solubility

The solubility behavior of isopropylguanidine sulfate is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

-

The Cation (Isopropylguanidinium): The guanidine core is highly basic (

) and remains protonated in neutral solutions. While the isopropyl group adds a small hydrophobic domain, it is insufficient to overcome the dominant ionic character of the guanidinium core. -

The Anion (Sulfate): The sulfate ion (

) is a "hard" anion with high charge density, requiring significant hydration energy to stabilize in solution. This strongly disfavors dissolution in solvents with low dielectric constants.

Thermodynamic Mechanism

Dissolution in water is energetically favorable because the hydration enthalpy of the ions exceeds the lattice energy. In contrast, organic solvents like ethanol or dichloromethane lack the dielectric strength to shield the electrostatic attraction between the guanidinium and sulfate ions, leading to precipitation.

Figure 1: Mechanistic pathway of dissolution. High dielectric solvents (water) overcome lattice energy; low dielectric solvents (organics) do not.

Solubility Profile Data

While exact numerical values depend on the specific polymorph and temperature, the following profile is derived from structural analogs (e.g., aminoguanidine sulfate, methylguanidine sulfate) and patent literature regarding synthesis work-ups.

| Solvent System | Solubility Rating | Estimated Range (25°C) | Mechanistic Rationale |

| Water | High | > 100 mg/mL | Strong ion-dipole interactions; H-bonding network stabilizes sulfate. |

| DMSO | Moderate | 10 - 50 mg/mL | High polarity (polar aprotic) can solvate the cation, but sulfate solvation is slower. |

| Methanol | Low | 1 - 10 mg/mL | Lower dielectric constant than water; insufficient to fully dissociate the sulfate salt. |

| Ethanol | Very Low | < 1 mg/mL | Acts as an antisolvent . Used to crash out the salt from aqueous solutions. |

| Acetone/THF | Insoluble | < 0.1 mg/mL | Inability to solvate the sulfate anion. |

| Hexane/DCM | Insoluble | Negligible | Non-polar solvents cannot interact with the ionic lattice. |

Key Insight for Synthesis: Patent literature for alkylguanidine sulfates utilizes a Water/Ethanol system for isolation. The reaction is performed in water (or minimal water), and ethanol is added to induce crystallization [1, 2].

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To empirically determine the saturation limit of isopropylguanidine sulfate in a specific solvent.

Materials:

-

Isopropylguanidine sulfate (dry powder)

-

Target solvent (HPLC grade)

-

0.22 µm Syringe Filter (PTFE for organics, PES for water)

-

Analytical Balance

Workflow:

-

Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent in a sealed vial.

-

Equilibration: Vortex for 1 minute, then shake/stir at 25°C for 24 hours. Ensure undissolved solid remains visible (indicating saturation).

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (vacuum centrifuge or nitrogen stream) until mass is constant.

-

Calculation:

Protocol: Purification via Antisolvent Recrystallization

Objective: To purify crude isopropylguanidine sulfate using the solubility differential between water and ethanol.

Figure 2: Validated workflow for purification. Leveraging the high water solubility and low ethanol solubility.

Step-by-Step:

-

Dissolution: Dissolve crude isopropylguanidine sulfate in the minimum volume of warm water (approx. 50-60°C).

-

Clarification: If insoluble impurities are present, perform a hot filtration.[1]

-

Precipitation: While stirring, slowly add Ethanol (or Isopropanol) until a persistent cloudiness (turbidity) appears.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the white crystals and wash with cold ethanol to remove mother liquor.

References

-

Synthesis of Amidinoureas and Guanidine Sulfates. Journal of Medicinal Chemistry. (2022). Describes the preparation of isopropylguanidine sulfate using water as the primary solvent and its isolation.

-

Preparation of Guanidine Sulfates. US Patent 2464247A. (1949). Establishes the foundational solubility behavior of guanidinium sulfates: soluble in water, precipitable by ethanol.

-

Solubility of Guanidinium Salts. ScienceMadness & Chemical Data Collections. General data on the high aqueous solubility of substituted guanidinium sulfates.

Sources

Technical Analysis: pKa Values and Physicochemical Profile of Bis(N-(propan-2-yl)guanidine) Sulfuric Acid

Executive Summary

Bis(N-(propan-2-yl)guanidine) sulfuric acid (also known as N-isopropylguanidine sulfate) is the sulfate salt of the mono-alkylated guanidine derivative, N-isopropylguanidine. As a member of the guanidine class, this compound exhibits superbasic properties with a pKa value for its conjugate acid estimated between 13.4 and 13.6 .

This guide provides a comprehensive technical analysis of the compound's acid-base dissociation constants (pKa), the structural mechanisms driving its high basicity, and the implications of these properties in drug development and chemical synthesis.

Key Technical Specifications

| Property | Value / Description |

| IUPAC Name | Bis(N-(propan-2-yl)guanidine); sulfuric acid |

| Stoichiometry | 2:1 (Base:Acid) |

| Cation | N-isopropylguanidinium ( |

| Anion | Sulfate ( |

| Primary pKa (Base) | ~13.4 – 13.6 (Conjugate Acid Dissociation) |

| Physiological State | >99.9% Protonated (Ionized) at pH 7.4 |

Structural & Theoretical Framework

Chemical Identity and Stoichiometry

The compound is a salt formed by the neutralization of two equivalents of N-isopropylguanidine with one equivalent of sulfuric acid.

-

Free Base: N-(propan-2-yl)guanidine (

) -

Acid: Sulfuric Acid (

) -

Salt Complex:

Mechanistic Basis of Basicity

The exceptionally high pKa of N-isopropylguanidine stems from the stabilization of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized symmetrically across all three nitrogen atoms via resonance (Y-aromaticity).

Substituent Effect (Isopropyl Group): The isopropyl group attached to one nitrogen exerts a positive inductive effect (+I) , pushing electron density toward the central carbon and nitrogen core. In the gas phase, this would theoretically increase basicity compared to unsubstituted guanidine. However, in aqueous solution, the bulky isopropyl group slightly disrupts the solvation shell of water molecules around the cation.

These opposing forces (inductive stabilization vs. steric hindrance of solvation) result in a pKa value that remains very close to, or slightly lower than, that of unsubstituted guanidine (pKa 13.6).

Figure 1: Resonance stabilization mechanism of the N-isopropylguanidinium cation, driving the high pKa.

pKa Determination & Data Analysis

Comparative pKa Values

Since specific experimental data for the bis-sulfate salt is often proprietary or indexed under the generic alkylguanidine class, the value is derived from structural analogs and thermodynamic principles. The sulfate counterion is a spectator and does not significantly shift the pKa of the organic cation in dilute solution.

| Compound | Structure | pKa (Aqueous) | Electronic Effect |

| Guanidine | 13.6 | Baseline resonance stabilization | |

| Methylguanidine | 13.4 – 13.6 | +I effect balanced by solvation | |

| N-Isopropylguanidine | 13.4 ± 0.2 | Enhanced +I, steric solvation penalty | |

| Arginine (Side chain) | Amino acid residue | 12.48 | Intramolecular H-bonding effects |

| Sulfuric Acid | -3.0 (pKa1), 1.99 (pKa2) | Strong acid (fully dissociated) |

Implications for Drug Development

For researchers in pharma, the high pKa of bis(N-(propan-2-yl)guanidine) sulfuric acid dictates its behavior in biological systems:

-

Ionization State: At physiological pH (7.4), the compound is >99.99% protonated .

-

Calculation:

-

-

Solubility: The permanent cationic charge ensures high aqueous solubility, making the sulfate salt an excellent candidate for liquid formulations.

-

Permeability: The charged species has low passive membrane permeability (LogD7.4 is very low). Cellular entry likely requires active transport (e.g., OCTs - Organic Cation Transporters).

Experimental Protocols

Protocol: Potentiometric Titration for High pKa Bases

Measuring pKa values >12 in water is prone to error due to the "leveling effect" of the solvent (water itself acts as a base). The following protocol uses a mixed-solvent approach extrapolated to zero ionic strength.

Objective: Determine the pKa of the N-isopropylguanidinium ion.

Reagents:

-

Analyte: Bis(N-(propan-2-yl)guanidine) sulfuric acid (purified).

-

Titrant: 0.1 M HCl (standardized).

-

Solvent: Carbonate-free water (degassed).

Workflow:

-

Preparation: Dissolve 0.5 mmol of the salt in 50 mL of degassed water. Ensure temperature control at 25°C ± 0.1°C.

-

Calibration: Calibrate the glass electrode using pH 7.0, 10.0, and 12.0 buffers. Note: For pKa > 12, consider using a hydrogen electrode or spectrophotometric determination if high precision is required.

-

Titration:

-

Since the salt is already protonated (acidic form relative to the free base), titrate with a strong base (KOH) to deprotonate it.

-

Add 0.1 M KOH in 0.05 mL increments.

-

Record pH after stabilization (drift < 0.002 pH/min).

-

-

Data Processing: Plot pH vs. Volume of KOH. The inflection point represents the pKa.

-

Correction: Due to the high pH error of glass electrodes (alkaline error), apply the Gran Plot method or use the Henderson-Hasselbalch equation at the half-equivalence point.

-

Figure 2: Decision workflow for selecting the appropriate pKa determination method based on basicity range.

References

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Classic reference for guanidine pKa values).[1]

-

Leito, I., et al. (2019). "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents". University of Tartu. Link

-

PubChem. (2024).[2] "Guanidine Compound Summary". National Library of Medicine. Link

- Sorrell, T. N. (2006). Organic Chemistry, 2nd Edition. University Science Books.

-

Angewandte Chemie Int. Ed. (2014).[3] "Synthesis and basicity of new organosuperbases". Wiley Online Library. Link

Sources

- 1. Basicity of Amidines and Guanidines [unacademy.com]

- 2. permm.phar.umich.edu [permm.phar.umich.edu]

- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

Structural Elucidation & Analysis: Bis(N-(propan-2-yl)guanidine) Sulfate

Topic: Structural Elucidation & Analysis Guide: Bis(N-(propan-2-yl)guanidine) Sulfate Content Type: Technical Whitepaper / Methodological Guide Audience: Crystallographers, Solid-State Chemists, and Pre-formulation Scientists.

Executive Summary

Bis(N-(propan-2-yl)guanidine) sulfate (CAS: 1798040-90-0), also known as isopropylguanidine sulfate (2:1), represents a class of alkylguanidinium salts critical in medicinal chemistry as chaotropic agents and synthetic intermediates. While the guanidinium core is a well-studied supramolecular tecton, the introduction of the isopropyl group introduces steric bulk that disrupts standard planar packing, often leading to unique polymorphic landscapes.

This guide provides a rigorous, self-validating framework for the de novo structural determination of this compound. It synthesizes established crystallographic protocols with predictive supramolecular chemistry to guide researchers through crystallization, data acquisition, and structural refinement.

Chemical Identity & Predicted Topology

Before initiating diffraction experiments, one must understand the molecular connectivity and expected interaction motifs.

| Property | Detail |

| IUPAC Name | Bis(N-(propan-2-yl)guanidine) sulfate |

| Stoichiometry | 2 Cations : 1 Anion ( |

| Formula | |

| Cation Geometry | Planar guanidinium core; Isopropyl group rotates out of plane. |

| Anion Geometry | Tetrahedral sulfate ( |

| Primary Interaction | Charge-assisted Hydrogen Bonding ( |

The Guanidinium-Sulfate Tecton

The structural stability of this salt is governed by the Guanidinium-Sulfate Hydrogen Bonding Ward , a robust supramolecular synthon.

-

Donor Count: The isopropylguanidinium cation has 5 active protons (one replaced by the isopropyl group).

-

Acceptor Count: The sulfate anion has 4 strong oxygen acceptors.

-

Predicted Motif: Expect the formation of

rings (Etter notation), where two protons from the guanidinium group chelate a single sulfate oxygen, or bridge two oxygens. The isopropyl tails will likely segregate into hydrophobic channels, creating a layered structure.

Experimental Protocol: Crystallization & Data Collection

Achieving diffraction-quality single crystals for alkylguanidinium salts requires controlling the nucleation kinetics to prevent twinning, a common issue in pseudo-symmetric sulfate salts.

Phase 1: Crystal Growth Strategy

-

Method: Slow Evaporation at Controlled Temperature (SECT).

-

Solvent System: Water/Ethanol (1:3 v/v).

-

Rationale: Guanidinium salts are highly water-soluble. Ethanol acts as an antisolvent to reduce solubility gradually.

-

-

Protocol:

-

Dissolve 100 mg of the salt in minimal deionized water (approx. 0.5 mL) at 40°C.

-

Add 1.5 mL of absolute ethanol dropwise until faint turbidity appears, then add 1 drop of water to clear.

-

Filter through a 0.22 µm PTFE syringe filter into a clean vial.

-

Cover with parafilm, poke 3 small holes, and store at 20°C in a vibration-free environment.

-

Phase 2: X-Ray Diffraction Workflow

The following workflow ensures high-redundancy data, essential for resolving hydrogen atom positions in the presence of the heavier Sulfur atom.

Figure 1: Optimized X-ray diffraction workflow for organic sulfate salts. Cryo-cooling (100 K) is mandatory to reduce thermal motion of the isopropyl terminal methyl groups.

Structural Refinement & Analysis

Once the phase problem is solved (typically space group

Step 1: Handling Disorder

The isopropyl group often exhibits rotational disorder around the

-

Diagnosis: Look for elongated thermal ellipsoids on the terminal methyl carbons.

-

Remediation: If disorder is present, model it over two positions using the PART instruction in SHELXL. Restrain geometries using SAME or SADI commands to ensure chemically reasonable bond lengths (approx 1.54 Å for C-C).

Step 2: Hydrogen Atom Placement (Critical)

In guanidinium structures, H-atom positions define the lattice energy.

-

N-H Protons: Do not use geometric riding models (AFIX 43) immediately. Locate these in the Difference Fourier Map to confirm the H-bond network. Refine freely with isotropic thermal parameters (

of parent N) if data quality permits. -

C-H Protons: Use riding models (AFIX 137 for methyls, AFIX 23 for methine).

Step 3: Validation of the Hydrogen Bond Network

The structure is only correct if the H-bond network is saturated. Construct a connectivity table to verify:

| Interaction | Donor (D) | Acceptor (A) | Expected Distance ( |

| Primary Salt Bridge | Guanidinium | Sulfate | 2.75 - 2.95 Å |

| Secondary Bridge | Guanidinium | Sulfate | 2.90 - 3.10 Å |

| Steric Clash | Methyl | Sulfate | > 2.40 Å |

Mechanistic Insight: The Packing Pathway

Understanding the crystal packing provides insight into the compound's physical stability (hygroscopicity).

Figure 2: Hierarchical assembly of the crystal lattice. The hydrophilic guanidinium-sulfate sheets are separated by hydrophobic isopropyl layers, often resulting in plate-like crystal morphology.

Analysis of the "Isopropyl Effect"

Unlike the parent guanidinium sulfate, which forms a rigid 3D H-bond network, the isopropyl group acts as a "structural break."

-

Symmetry Reduction: The bulky group prevents high-symmetry packing, likely lowering the space group symmetry compared to unsubstituted guanidinium sulfate (

). -

Solubility Implications: The hydrophobic layers created by the isopropyl groups may slightly reduce hygroscopicity compared to the parent salt, a desirable trait for drug formulation.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

-

Ward, M. D., et al. (2013). "Guanidinium sulfonate hydrogen-bonded networks: A case study in crystal engineering." Crystal Growth & Design, 13(10), 4476-4485. Link

-

Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

hygroscopic nature of bis(N-(propan-2-yl)guanidine) sulfuric acid

An In-Depth Technical Guide to the Hygroscopic Nature of bis(N-(propan-2-yl)guanidine) Sulfuric Acid

Authored by: A Senior Application Scientist

Foreword: The Imperative of Understanding Moisture Interaction in Novel Guanidinium Salts

In the landscape of modern drug development, the guanidinium group stands out for its unique physicochemical properties, including its high basicity (pKa ≈ 12.5) and ability to form strong hydrogen bonds.[1] These characteristics make guanidinium-containing molecules, such as bis(N-(propan-2-yl)guanidine) sulfuric acid, compelling candidates for various therapeutic applications. However, the very features that make them attractive—the polar, charged moieties—also predispose them to interactions with atmospheric moisture. This inherent tendency, known as hygroscopicity, can profoundly impact a drug substance's stability, manufacturability, and therapeutic efficacy.[2][3]

The uptake of water can lead to a cascade of undesirable events, including chemical degradation through hydrolysis, alterations in crystal structure, and changes to critical physical properties like powder flow and dissolution rate.[4] For a novel compound like bis(N-(propan-2-yl)guanidine) sulfuric acid, a thorough and early characterization of its hygroscopic nature is not merely a regulatory formality; it is a cornerstone of a rational and robust drug development program.[5]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the hygroscopic properties of bis(N-(propan-2-yl)guanidine) sulfuric acid. Moving beyond a simple recitation of methods, this document elucidates the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles. Our objective is to empower you to not only generate precise data but also to translate that data into actionable insights for formulation, packaging, and storage, ensuring the ultimate quality and performance of the final drug product.

Theoretical Framework: The Science of Moisture-Solid Interactions

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment, either through absorption (uptake into the bulk of the material) or adsorption (adhesion to the surface).[2][6] This interaction is primarily driven by the presence of polar functional groups within the molecule, which can form hydrogen bonds with water.[2] In the case of bis(N-(propan-2-yl)guanidine) sulfuric acid, the guanidinium and sulfate ions provide multiple sites for such interactions.

The extent of moisture uptake is a function of the ambient relative humidity (RH) and temperature. Understanding this relationship is critical, as it dictates the material's behavior under various environmental conditions.[7] The interaction between a solid and water vapor can manifest in several ways:

-

Adsorption: Water molecules bind to the surface of the solid. This is often the initial and primary mechanism at low RH.

-

Absorption: Water molecules penetrate the bulk structure of the solid. This is particularly relevant for amorphous materials or those with porous structures.

-

Hydrate Formation: Water molecules are incorporated into the crystal lattice in a stoichiometric or non-stoichiometric manner, forming a new solid phase. This can significantly alter the physicochemical properties of the drug substance.[4]

-

Deliquescence: The substance absorbs enough water to dissolve and form a liquid solution. This typically occurs at a specific, high relative humidity known as the deliquescence point.[4]

A comprehensive evaluation of hygroscopicity, therefore, requires more than just measuring weight gain at a single humidity point. It necessitates a dynamic study of moisture sorption and desorption across a range of humidity levels to build a complete moisture sorption isotherm.[7]

Experimental Assessment: A Multi-Faceted Approach to Characterization

To obtain a complete picture of the , a combination of analytical techniques is recommended. Each method provides unique and complementary information.

Dynamic Vapor Sorption (DVS): The Cornerstone of Hygroscopicity Profiling

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[8][9] This is the most powerful and informative method for characterizing hygroscopicity.

Causality of Choice: DVS is chosen over simple static methods because it provides a high-resolution, equilibrium-driven sorption/desorption isotherm. This allows for the identification of critical humidity points where phase transitions (e.g., anhydrous to hydrate) may occur, and reveals the kinetics of water uptake and loss.[10][11] The resulting isotherm is a detailed fingerprint of the material's interaction with moisture.[8]

Experimental Protocol: DVS Analysis

-

Sample Preparation:

-

Accurately weigh 5-15 mg of bis(N-(propan-2-yl)guanidine) sulfuric acid into a DVS sample pan.

-

Ensure the sample is a fine, uniform powder to maximize surface area and facilitate rapid equilibration.

-

-

Initial Drying:

-

Place the sample in the DVS instrument.

-

Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min for 10 minutes). This establishes the dry mass baseline.

-

-

Sorption Cycle:

-

Increase the relative humidity in steps of 10% from 0% to 90% RH.

-

At each step, allow the sample to equilibrate until a stable mass is reached, or for a maximum of 6 hours.[11]

-

-

Desorption Cycle:

-

Decrease the relative humidity in steps of 10% from 90% back down to 0% RH.

-

Again, allow the sample to equilibrate at each step.

-

-

Post-Analysis Characterization:

-

After the DVS run, analyze the sample using techniques like X-ray Powder Diffraction (XRPD) to determine if any changes in the solid form (e.g., hydrate formation) have occurred.[11]

-

Data Presentation: Illustrative DVS Isotherm

The data from a DVS experiment is typically plotted as the change in mass (%) versus the relative humidity (%).

Illustrative DVS Sorption-Desorption Isotherm for bis(N-(propan-2-yl)guanidine) sulfuric acid at 25°C

Caption: Workflow for DVS analysis.

| Relative Humidity (%) | Mass Change (Sorption, %) | Mass Change (Desorption, %) |

| 0 | 0.00 | 0.15 |

| 10 | 0.10 | 0.25 |

| 20 | 0.21 | 0.35 |

| 30 | 0.35 | 0.50 |

| 40 | 0.52 | 0.70 |

| 50 | 0.75 | 0.95 |

| 60 | 1.05 | 1.25 |

| 70 | 1.50 | 1.70 |

| 80 | 2.10 | 2.30 |

| 90 | 3.50 | 3.50 |

| Note: This data is illustrative and represents a hypothetical moderately hygroscopic material. |

Karl Fischer Titration: The Gold Standard for Water Content

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[12][13] It is based on a stoichiometric reaction between water, iodine, sulfur dioxide, a base, and an alcohol.[14]

Causality of Choice: While DVS measures the propensity to absorb water, KF titration quantifies the actual amount of water present in a sample at a given point in time.[15][16] It is essential for quality control and for validating the starting water content before a DVS experiment. There are two main types:

-

Volumetric KF: Best for samples with higher water content (>1%).[12][16]

-

Coulometric KF: Ideal for samples with very low water content (<1%) due to its higher sensitivity.[12][16]

Given that bis(N-(propan-2-yl)guanidine) sulfuric acid is a solid, a KF oven is often employed to heat the sample and drive off the water into the titration cell, which avoids contaminating the cell with the sample itself.[16]

Experimental Protocol: Coulometric Karl Fischer Titration with Oven

-

Instrument Preparation:

-

Ensure the KF titrator is equilibrated and the solvent is "dry" (low background drift).

-

-

Sample Preparation:

-

Accurately weigh approximately 100-200 mg of bis(N-(propan-2-yl)guanidine) sulfuric acid into a clean, dry glass vial.

-

Seal the vial immediately with a septum cap.

-

-

Analysis:

-

Set the oven temperature to a value below the compound's decomposition point but high enough to ensure complete water removal (e.g., 120-150°C).

-

Place the vial in the KF oven autosampler.

-

The instrument will pierce the septum, and a stream of dry carrier gas will transport the evolved water into the titration cell.

-

The titration proceeds automatically until the endpoint is reached.

-

The instrument software calculates the water content, typically expressed as a weight percentage (% w/w).

-

Workflow for Karl Fischer Titration

Caption: Workflow for water content determination by Karl Fischer titration.

Data Interpretation and Hygroscopicity Classification

The data gathered from DVS and KF analyses must be synthesized to classify the hygroscopic nature of the material. A common classification system is based on the percentage of water uptake after 24 hours of exposure to 80% RH at 25°C, as outlined in the European Pharmacopoeia.[8] DVS data can provide a high-resolution alternative for this classification.[8][11]

Hygroscopicity Classification Table

| Classification | Water Uptake at 25°C / 80% RH | Characteristics |

| Non-hygroscopic | < 0.2% w/w | Essentially no water uptake. Standard handling and packaging are typically sufficient. |

| Slightly hygroscopic | 0.2% to < 2% w/w | Minimal water uptake. May require controlled humidity during manufacturing but standard packaging is often adequate.[11] |

| Moderately hygroscopic | 2% to < 15% w/w | Significant water uptake.[11] Requires controlled humidity during processing and moisture-protective packaging.[3] |

| Very hygroscopic | ≥ 15% w/w | Extensive water uptake.[8] Strict humidity control and high-barrier packaging are essential. |

| Deliquescent | Sufficient to form a liquid | Absorbs enough water to dissolve.[8] Requires the most stringent environmental controls and packaging. |

Based on the illustrative DVS data showing a 2.10% weight gain at 80% RH, bis(N-(propan-2-yl)guanidine) sulfuric acid would be classified as moderately hygroscopic .

Implications for Drug Development

A classification of "moderately hygroscopic" for bis(N-(propan-2-yl)guanidine) sulfuric acid has significant and actionable implications across the drug development lifecycle:

-

Solid Form Selection: If multiple polymorphs or salt forms of the active pharmaceutical ingredient (API) exist, hygroscopicity data is a critical factor in selecting the most stable form for development.

-

Manufacturing: The manufacturing environment will require controlled humidity to prevent caking, poor powder flow, and inconsistencies in tablet compression or capsule filling.[3]

-

Formulation Strategy: Excipients must be chosen carefully to ensure they do not exacerbate the hygroscopicity of the API. In some cases, formulation strategies such as film coating or co-processing with moisture-deflecting excipients may be necessary to protect the drug substance.[17]

-

Packaging and Storage: The final drug product will require packaging that provides a sufficient barrier to moisture vapor, such as blister packs with high-barrier films (e.g., Aclar®, alu-alu) or tightly sealed bottles containing a desiccant.[3] Storage conditions must be clearly defined and controlled.

Conclusion

The characterization of the is a critical, data-driven process that underpins successful drug development. By employing a systematic approach centered on Dynamic Vapor Sorption for isotherm generation and Karl Fischer titration for absolute water content, a comprehensive profile of the material's interaction with moisture can be established. This guide provides the theoretical basis and practical, self-validating protocols necessary to perform this evaluation. The resulting data and classification are not merely descriptive; they are prescriptive, directly informing crucial decisions in solid-form selection, manufacturing process control, formulation design, and packaging selection. A thorough understanding of hygroscopicity is indispensable for ensuring the stability, quality, and efficacy of any new chemical entity, and is a foundational element of scientific and regulatory success.

References

-

Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available from: [Link]

-

Pacific BioLabs. Karl Fischer Moisture Analysis. Available from: [Link]

-

Eurofins Scientific. Water Determination by Karl Fischer. Available from: [Link]

-

Mettler Toledo. What Is Karl Fischer Titration?. Available from: [Link]

-

American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available from: [Link]

-

Technology Networks. (2016). Hygroscopicity Evaluation. Available from: [Link]

-

Newman A W, Reutzel‐Edens S M, Zografi G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047-1059. Available from: [Link]

-

Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Available from: [Link]

-

ScienceDirect. (2026). Hygroscopicity: Significance and symbolism. Available from: [Link]

-

Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PMC. Available from: [Link]

-

Ardena. Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]

-

PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Guanidine. Available from: [Link]

-

MDPI. (2023). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. Available from: [Link]

-

JOCPR. (2017). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available from: [Link]

-

MicroSolv. Guanidine Analyzed with HPLC- AppNote. Available from: [Link]

-

PMC. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

-

American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Available from: [Link]

-

TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link]

-

Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]

Sources

- 1. Guanidine Analyzed with HPLC- AppNote [mtc-usa.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. jocpr.com [jocpr.com]

- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 6. alfachemic.com [alfachemic.com]

- 7. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. particletechlabs.com [particletechlabs.com]

- 9. mdpi.com [mdpi.com]

- 10. ardena.com [ardena.com]

- 11. ardena.com [ardena.com]

- 12. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. mt.com [mt.com]

- 15. pacificbiolabs.com [pacificbiolabs.com]

- 16. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

step-by-step preparation of isopropylguanidine sulfate from guanidine

Application Note: High-Purity Synthesis of Isopropylguanidine Sulfate via the Pyrazole-Transfer Protocol

Executive Summary

The direct alkylation of guanidine with isopropyl halides is a chemically inefficient process, typically resulting in polyalkylated mixtures and low yields due to the high basicity and nucleophilicity of the guanidine moiety. To achieve pharmaceutical-grade purity of isopropylguanidine sulfate starting strictly from guanidine , this protocol utilizes a Guanylpyrazole Transfer strategy.

This method transforms guanidine into a reactive, mono-substituted intermediate (3,5-dimethyl-1-guanylpyrazole) which then selectively transfers the guanidine group to isopropylamine. This "masked" approach ensures exclusive mono-substitution and high yield. The final sulfate salt is generated via anion exchange, ensuring a defined stoichiometry free from halide or nitrate contaminants.

Reaction Mechanism & Workflow

The synthesis proceeds in three distinct stages:

-

Activation: Condensation of guanidine nitrate with acetylacetone to form the pyrazole transfer reagent.

-

Transfer: Nucleophilic attack by isopropylamine on the guanylpyrazole, displacing 3,5-dimethylpyrazole.

-

Salt Metathesis: Conversion of the nitrate salt to the sulfate form using ion-exchange chromatography.

Figure 1: Step-wise synthetic pathway from Guanidine to Isopropylguanidine Sulfate via the Pyrazole Transfer method.

Materials & Equipment

| Reagent/Material | Grade | CAS No. | Role |

| Guanidine Nitrate | >98% | 506-93-4 | Core Scaffold |

| Acetylacetone (2,4-Pentanedione) | >99% | 123-54-6 | Cyclization Agent |

| Isopropylamine | >99% | 75-31-0 | Nucleophile |

| Amberlite® IRA-400 (Cl form) | Ion Exchange | 9002-24-8 | Anion Exchange Matrix |

| Sodium Sulfate | ACS Reagent | 7757-82-6 | Resin Conditioning |

| Ethanol (Absolute) | HPLC | 64-17-5 | Solvent |

Equipment:

-

Rotary Evaporator with vacuum pump (< 10 mbar).

-

Glass chromatography column (2.5 cm x 30 cm).

-

Reflux apparatus (Condenser, Round Bottom Flasks).

-

NMR Spectrometer (for validation).

Detailed Experimental Protocol

Step 1: Synthesis of 3,5-Dimethyl-1-guanylpyrazole Nitrate (The Transfer Reagent)

Rationale: Direct reaction of guanidine with isopropyl halides yields poly-substituted products. We create a "leaving group" (pyrazole) attached to the guanidine core to facilitate controlled mono-substitution.

-

Dissolution: In a 500 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of Guanidine Nitrate in 100 mL of water.

-

Cyclization: Add 10.0 g (0.1 mol) of Acetylacetone . The mixture may initially be biphasic.

-

Reaction: Add a catalytic amount of Sodium Carbonate (approx. 0.5 g) to adjust pH to ~8-9 (weakly basic conditions favor the cyclization). Heat the mixture to 100°C (reflux) for 3-4 hours.

-

Observation: The solution should become homogeneous and turn slightly yellow.[1]

-

-

Crystallization: Cool the reaction mixture to 0°C in an ice bath. The product, 3,5-dimethyl-1-guanylpyrazole nitrate, will precipitate as white crystals.

-

Filtration: Filter the solid, wash with 20 mL of ice-cold water, and dry under vacuum.

-

Expected Yield: ~16-18 g (75-85%).

-

Checkpoint: Melting point should be 132–134°C [1].

-

Step 2: Guanylation of Isopropylamine

Rationale: The pyrazole ring is a good leaving group (neutral aromatic) compared to the incoming amine, driving the equilibrium toward the alkylguanidine.

-

Setup: In a 250 mL flask, suspend 10.8 g (0.05 mol) of the 3,5-Dimethyl-1-guanylpyrazole Nitrate (from Step 1) in 50 mL of absolute ethanol.

-

Addition: Add 3.55 g (0.06 mol, 1.2 eq) of Isopropylamine .

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

-

Workup: Evaporate the ethanol under reduced pressure to obtain a viscous residue containing Isopropylguanidine Nitrate and the byproduct 3,5-dimethylpyrazole.

-

Purification (Extraction):

-

Dissolve the residue in 50 mL water.

-

Extract the aqueous layer 3 times with 30 mL of Dichloromethane (DCM) or Ether .

-

Critical Step: The byproduct (3,5-dimethylpyrazole) is organic-soluble and will move to the DCM layer. The product (Isopropylguanidine Nitrate) is a salt and remains in the aqueous layer.

-

Retain the Aqueous Layer .

-

Step 3: Conversion to Isopropylguanidine Sulfate (Anion Exchange)

Rationale: Direct acidification with sulfuric acid is difficult if nitrate is present (mixed salts). Ion exchange is the most rigorous method to ensure a pure sulfate salt.

-

Resin Preparation: Pack a glass column with 50 g of Amberlite IRA-400 (Cl form) .

-

Conditioning (Cl to SO4): Pass 500 mL of 1 M Sodium Sulfate solution through the column slowly to convert the resin from Chloride form to Sulfate form. Wash with 500 mL deionized water until the eluent is chloride-free (test with AgNO3).

-

Exchange: Pass the Aqueous Layer from Step 2 (containing Isopropylguanidine Nitrate) through the column at a rate of 1 drop/second.

-

Elution: Elute with 200 mL of deionized water.

-

Isolation: Collect the eluent (now containing Isopropylguanidine Sulfate) and lyophilize (freeze-dry) or rotary evaporate at 50°C under high vacuum to remove water.

-

Final Product: A white, hygroscopic crystalline solid.[1]

Quality Control & Validation

Analytical Specifications:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White crystalline solid |

| Purity | HPLC (C18, Phosphate Buffer) | > 98.5% |

| Identity | 1H-NMR (D2O) | Matches reference structure |

| Sulfate Content | Gravimetric / BaCl2 Titration | 1 molar eq (or 0.5 if bis-sulfate) |

1H-NMR Interpretation (D2O, 400 MHz):

-

δ 1.15 ppm (d, 6H): Isopropyl methyl groups (–CH(CH 3)2).

-

δ 3.80 ppm (m, 1H): Isopropyl methine proton (–CH (CH3)2).

-

Absence of peaks at δ 2.2 ppm and δ 5.8 ppm: Confirms removal of 3,5-dimethylpyrazole byproduct.

Troubleshooting Guide

-

Low Yield in Step 1: Ensure the pH is adjusted to 8-9. If too acidic, the amine on guanidine is protonated and cannot attack the acetylacetone.

-

Incomplete Reaction in Step 2: Isopropylamine is volatile (bp 32°C). Use a high-efficiency condenser or a sealed pressure tube if refluxing results in loss of amine. Add an extra 0.5 eq of isopropylamine if necessary.

-

Mixed Salts: If the final product shows nitrate peaks in IR/Raman, the ion exchange capacity was exceeded. Regenerate the resin and repeat Step 3.

References

-

Bannard, R. A. B., Casselman, A. A., Cockburn, W. F., & Brown, G. M. (1958). Guanidine Compounds.[1][4][5][6][7][8][9][10][11] I. Preparation of Mono- and N,N-Di-alkylguanidines. Canadian Journal of Chemistry, 36(11), 1541–1549. [Link]

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392. [Link]

-

Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[4] ARKIVOC, 2005(iv), 49-87. [Link]

Sources

- 1. CN118834146A - Preparation method of guanidine hydrochloride - Google Patents [patents.google.com]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. JPS56125358A - Preparation of guanidine sulfamate - Google Patents [patents.google.com]

- 5. US2567677A - Preparation of guanidine sulfate - Google Patents [patents.google.com]

- 6. JPS56125358A - Preparation of guanidine sulfamate - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. US2698344A - Process for the production of guanidine sulfamate - Google Patents [patents.google.com]

- 9. US2464247A - Preparation of guanidine sulfates - Google Patents [patents.google.com]

- 10. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]

- 11. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Synthesis Guide: Bis(N-(propan-2-yl)guanidine) Sulfate

Abstract & Application Scope

This application note details the high-purity synthesis of bis(N-(propan-2-yl)guanidine) sulfate (CAS: 1798040-90-0), a critical guanidinium salt intermediate. Unlike traditional methods utilizing S-methylisothiourea, which release noxious methyl mercaptan, this protocol employs O-methylisourea hemisulfate . This "green" route ensures higher atom economy, simplified workup via volatile byproduct removal (methanol), and strict stoichiometric control to yield the bis-sulfate salt directly without ion exchange.

Target Audience: Medicinal Chemists, Process Development Engineers. Key Application: Synthesis of bioactive biguanides, chaotropic agents, and energetic material precursors.

Reaction Logic & Mechanism

The synthesis relies on the nucleophilic substitution of the methoxy group in O-methylisourea by the primary amine (isopropylamine). The sulfate counterion of the reagent is conserved, directly yielding the target salt.

Reaction Scheme

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic flow of the guanidinylation reaction. The sulfate anion acts as a spectator until the final salt formation.

Reagents & Equipment

Chemical Bill of Materials

| Reagent | CAS No. | MW ( g/mol ) | Equiv.[1] | Role | Grade |

| O-Methylisourea Hemisulfate | 52328-05-9 | 246.24 | 1.0 | Guanidinylating Agent | >98% |

| Isopropylamine | 75-31-0 | 59.11 | 2.2 | Nucleophile | Anhydrous, 99% |

| Water (Deionized) | 7732-18-5 | 18.02 | Solvent | Reaction Medium | Type I |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Anti-solvent/Wash | ACS Reagent |

Critical Equipment

-

Reactor: 3-neck round-bottom flask (equipped with reflux condenser and internal temperature probe).

-

Temperature Control: Oil bath or heating mantle with PID controller.

-

Filtration: Buchner funnel with fritted disc (Porosity M).

-

Drying: Vacuum oven capable of 50°C at <10 mbar.

Experimental Protocol

Phase A: Reaction Setup

-

Dissolution: In the 3-neck flask, dissolve 24.6 g (100 mmol) of O-methylisourea hemisulfate in 50 mL of deionized water. Ensure complete dissolution to form a clear, colorless solution.

-

Note: Minimizing water volume aids in later crystallization.

-

-

Amine Addition: Cool the solution to 0–5°C using an ice bath. Add 13.0 g (220 mmol, 1.1 equiv) of isopropylamine dropwise over 20 minutes.

-

Caution: Isopropylamine is volatile (bp 32°C) and corrosive. Use a fume hood. The reaction is mildly exothermic.

-

Phase B: Synthesis[2]

-

Reflux: Remove the ice bath. Slowly heat the mixture to 65°C (internal temperature).

-

Reaction Time: Maintain temperature at 65–70°C for 6 to 12 hours .

-

Process Check: Monitor reaction progress via TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or Ninhydrin stain. The disappearance of the O-methylisourea spot indicates completion.

-

-

Byproduct Removal: The reaction produces methanol. For high purity, briefly raise the temperature to 80°C (open system or distillation setup) for 30 minutes to strip off the methanol and excess isopropylamine.

Phase C: Workup & Crystallization

-

Concentration: Concentrate the aqueous solution under reduced pressure (Rotavap, 60°C bath) to approximately 50% of its original volume.

-

Crystallization: Add 100 mL of cold absolute ethanol to the concentrated aqueous syrup while stirring vigorously. The bis(N-(propan-2-yl)guanidine) sulfate should precipitate as a white crystalline solid.

-

Maturation: Cool the slurry to 4°C and stir for 2 hours to maximize yield.

-

Filtration: Filter the solid using the Buchner funnel. Wash the cake twice with 20 mL of cold ethanol/acetone (1:1).

-

Drying: Dry the product in a vacuum oven at 50°C for 12 hours.

Process Workflow (DOT Visualization)

Figure 2: Step-by-step unit operations for the synthesis.[2][3]

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, compare your product against these parameters.

Physicochemical Properties

| Parameter | Expected Value | Method |

| Appearance | White crystalline powder | Visual |

| Solubility | Soluble in water; Insoluble in EtOH/Acetone | Solubility Test |

| Melting Point | >200°C (Decomposes) | Capillary MP |

| pH (1% aq) | Neutral to slightly acidic (~6.0–7.0) | pH Meter |

Spectroscopic Verification

-

1H NMR (D2O): Look for the isopropyl methine septet (~3.5 ppm) and the methyl doublet (~1.1 ppm). The absence of a singlet at ~3.8 ppm confirms the removal of the O-methyl group (complete conversion).

-

Gravimetric Assay: Dissolve 1g of product in water, add excess BaCl2. The weight of the dry BaSO4 precipitate can be back-calculated to verify the sulfate stoichiometry (Theoretical Sulfate % = 29.6%).

Troubleshooting & Optimization

-

Low Yield: If precipitation is poor upon ethanol addition, the aqueous solution is too dilute. Evaporate further before adding the anti-solvent.

-

Odor: A fishy smell in the final product indicates residual isopropylamine. Recrystallize from minimal water/ethanol.

-

Color: Yellowing indicates thermal decomposition (heating >90°C). Maintain strict temperature control.

References

-

Katritzky, A. R.; Rogovoy, B. V. (2005). "Recent developments in guanylating agents." Arkivoc, 2005(4), 49-87. Link

-

Organic Syntheses. "Methylisourea Hydrochloride and Sulfate." Org.[4][5][6][7][8] Synth. 1957, 37, 52. (Foundational protocol for O-methylisourea reagents). Link

-

European Chemicals Agency (ECHA). "Registration Dossier: Guanidine derivatives." (General safety and property data for substituted guanidines). Link

-

PubChem. "Bis(N-(propan-2-yl)guanidine) sulfate - Compound Summary." (Chemical Identity Verification). Link

Sources

- 1. CAS 594-14-9: Guanidinium sulfate | CymitQuimica [cymitquimica.com]

- 2. CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents [patents.google.com]

- 3. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 8. The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Bis(N-(propan-2-yl)guanidine) Sulfate as a Versatile Intermediate for Guanidine Synthesis

Abstract: The guanidinium functional group is a cornerstone in medicinal chemistry and drug development, prized for its unique physicochemical properties, including strong basicity and the ability to form multiple hydrogen bonds. Bis(N-(propan-2-yl)guanidine) sulfate is a stable, crystalline solid that serves as a valuable and highly practical synthetic intermediate for the introduction of the N,N'-diisopropylguanidine moiety into target molecules. Its salt form offers superior handling and stability compared to the hygroscopic and strongly basic free guanidine. This guide provides an in-depth exploration of its properties, core applications, detailed experimental protocols, and expert insights for researchers, chemists, and drug development professionals.

Core Principles and Physicochemical Profile

Bis(N-(propan-2-yl)guanidine) sulfate is the sulfuric acid salt of N,N'-diisopropylguanidine. The protonation of the highly basic guanidine core by sulfuric acid results in a stable, easy-to-handle salt, mitigating the challenges associated with the free base.

Causality Behind Use: The primary advantage of using the sulfate salt lies in its stability and non-hygroscopic nature. The free N,N'-diisopropylguanidine is a strong base that readily absorbs atmospheric CO₂ and water. The sulfate salt acts as a masked version of this base, which can be liberated in situ under specific reaction conditions, offering greater control and reproducibility in synthetic workflows.

Table 1: Physicochemical Properties of Bis(N-(propan-2-yl)guanidine) Sulfate

| Property | Value | Source |

| Chemical Name | bis(N-(propan-2-yl)guanidine); sulfuric acid | [1] |

| Synonyms | bis(isopropylguanidine) sulphate, Guanidine, (1-methylethyl)-, sulfate (2:1) | [1] |

| CAS Number | 1798040-90-0 | [1] |

| Molecular Formula | C₈H₂₄N₆O₄S | [1] |

| Molecular Weight | 312.38 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | General Observation |

| Solubility | Soluble in water; limited solubility in non-polar organic solvents. | General Chemical Principles |

Safety and Handling

As with all guanidinium salts, appropriate safety precautions are necessary.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

-

Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]

The Core Synthetic Application: A Guanidinylating Agent

The principal application of this intermediate is in guanylation reactions , where the N,N'-diisopropylguanidine moiety is transferred to a substrate, typically an amine, to form a more complex substituted guanidine. This process is fundamental in the synthesis of various biologically active molecules.[5]

The Activation Step: Liberation of the Free Base

To function as a nucleophile, the free N,N'-diisopropylguanidine must be generated from its sulfate salt. This is typically achieved in situ by adding a stoichiometric amount of a suitable base. The choice of base is critical and depends on the solvent and the substrate's sensitivity.

-

Inorganic Bases: K₂CO₃, Na₂CO₃, or KOH are effective in polar solvents.

-

Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

The general transformation is: (iPr-Guanidine)₂·H₂SO₄ + 2 Base → 2 iPr-Guanidine (free) + Base·H₂SO₄

General Synthetic Workflow

The use of bis(N-(propan-2-yl)guanidine) sulfate as an intermediate follows a logical and reproducible workflow. This process ensures the controlled generation of the reactive species for subsequent coupling reactions.

Sources

Application Note & Protocol: Synthesis of N-Isopropylguanidine Sulfate

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of N-isopropylguanidine sulfate, a compound of interest in pharmaceutical research and drug development. The document outlines the underlying chemical principles, reaction conditions, and a step-by-step methodology for its preparation and purification. This application note is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering insights into the synthesis of substituted guanidines.

Introduction: The Significance of the Guanidinium Moiety

The guanidinium group is a highly basic and resonance-stabilized functional group that is protonated at physiological pH. This unique characteristic allows it to participate in key hydrogen bonding interactions with biological targets such as enzymes and receptors.[1] Consequently, the guanidine scaffold is a prevalent feature in numerous biologically active molecules and pharmaceuticals.[2][3] The synthesis of specifically substituted guanidines, such as N-isopropylguanidine, is therefore of significant interest for the development of novel therapeutic agents.[4] The sulfate salt form is often preferred for its stability and handling properties.

Synthetic Strategies for N-Substituted Guanidines

The construction of the guanidine core can be achieved through various synthetic routes. The most common methods involve the reaction of an amine with a suitable guanylating agent.[2] Key approaches include:

-

From Cyanamides: The reaction of an amine with a cyanamide derivative is a direct method for preparing N-substituted guanidines.[1][5] This reaction is often facilitated by heat or the presence of an acid catalyst.[1]

-

From Thioureas: N- and N,N'-substituted guanidines can be synthesized from di-protected thioureas by reaction with amines in the presence of a thiophilic metal salt, such as those of mercury(II) or copper(II).[2]

-

From Carbodiimides: The addition of amines to carbodiimides is a widely used method for the synthesis of N,N',N''-trisubstituted guanidines.[2][6]

-

From Guanylating Reagents: A variety of reagents have been developed for the direct guanylation of amines, including derivatives of pyrazole-1-carboximidamide and S-alkylisothioureas.[2][7]

For the synthesis of N-isopropylguanidine, the reaction of isopropylamine with a suitable cyanamide or a related guanylating agent presents a straightforward and efficient approach.

Reaction Mechanism: Guanylation of Isopropylamine

The formation of N-isopropylguanidine from a guanylating agent, such as a protected S-methylisothiourea, proceeds through a nucleophilic substitution pathway. The isopropylamine acts as the nucleophile, attacking the electrophilic carbon of the isothiourea. This is followed by the elimination of a leaving group, typically methanethiol, to yield the guanidine product. The reaction is often carried out in a suitable solvent and may be facilitated by heating.

Caption: Generalized mechanism for the formation of N-isopropylguanidine.

Experimental Protocol: Synthesis of N-Isopropylguanidine Sulfate

This protocol details the synthesis of N-isopropylguanidine sulfate from isopropylamine and S-methylisothiourea sulfate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Isopropylamine | C₃H₉N | 59.11 | 1.0 eq | ≥99% | Sigma-Aldrich |

| S-Methylisothiourea sulfate | (CH₄N₂S)₂·H₂SO₄ | 278.35 | 0.5 eq | ≥98% | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 | As solvent | Anhydrous | Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For precipitation | Anhydrous | VWR |

| Sulfuric acid | H₂SO₄ | 98.08 | For pH adjustment | Concentrated | J.T. Baker |

Equipment

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a reasonable choice).[8]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Chemical Hazards: Isopropylamine is flammable and corrosive. S-methylisothiourea sulfate is an irritant. Concentrated sulfuric acid is highly corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).[9][10]

Synthetic Procedure

Caption: Step-by-step workflow for the synthesis of N-isopropylguanidine sulfate.

Step-by-Step Instructions:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve S-methylisothiourea sulfate (0.5 eq) in anhydrous ethanol.

-

Addition of Amine: Add isopropylamine (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40 °C during the addition.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If any solid has precipitated, remove it by filtration.

-

Concentrate the filtrate under reduced pressure to obtain a viscous oil or a semi-solid.

-

-

Purification:

-

Dissolve the crude product in a minimal amount of ethanol.

-

Slowly add anhydrous diethyl ether with vigorous stirring to precipitate the N-isopropylguanidine sulfate.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized N-isopropylguanidine sulfate should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-isopropylguanidine sulfate. By following the outlined procedures and safety precautions, researchers can effectively prepare this valuable compound for use in various research and development applications, particularly in the field of medicinal chemistry. The principles and techniques described herein are also applicable to the synthesis of other N-substituted guanidines.

References

-

Guanidine From Cyanamide: Preparation in Presence of Ammonium Phosphates. Industrial & Engineering Chemistry, 1925. [Link]

- Preparation of guanidine salts.

-

Classical guanidine synthesis. Guanidine core structure obtained by... ResearchGate, 2017. [Link]

-

Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

-

Synthesis of guanidines. Organic Chemistry Portal. [Link]

-

One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing, 2018. [Link]

- Method for preparing guanidino compounds by hydrogen cyanamide.

-

A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PMC, 2016. [Link]

-

A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Lawrence Livermore National Laboratory, 2006. [Link]

-

Synthesis of Guanidine Compounds by the Cyanamide Con- densation Method I. Preparation of Ethylenediguanidine and Tetramethylene. J-STAGE, 1942. [Link]

- Preparation of guanidine nitrate.

-

SAFETY DATA SHEET - Durham Tech. Durham Tech, 2010. [Link]

-

PREPARATION AND USE OF N,N'-DI-BOC-N"-. TRIFLYLGUANIDINE. Organic Syntheses, 2002. [Link]

-

The Synthesis of Guanidine from Urea. Part 3. DTIC, 1970. [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing), 2024. [Link]

- Preparation of guanidine sulfates.

-

Nitroguanidine. Organic Syntheses. [Link]

-

The role of the sulfaguanidine molecular scaffold in drug design and development. PubMed, 2025. [Link]

-

NITROGUANIDINES. University of Illinois Urbana-Champaign. [Link]

-

1-(2-(isopropylpropylamino)ethyl)guanidine sulfate hydrate (C9H22N4). PubChem. [Link]

-

Synthesis of guanidinium sulfate. PrepChem.com. [Link]

-

What is Sulfaguanidine used for? Patsnap Synapse, 2024. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of the sulfaguanidine molecular scaffold in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. CN103664706A - Method for preparing guanidino compounds by hydrogen cyanamide - Google Patents [patents.google.com]

- 6. Guanidine synthesis by guanylation [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. pnnl.gov [pnnl.gov]

- 9. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. durhamtech.edu [durhamtech.edu]

improving yield of bis(N-(propan-2-yl)guanidine) sulfuric acid synthesis

Technical Support Center: Synthesis of Bis(N-(propan-2-yl)guanidine) Sulfate

Current Status: Operational Ticket Focus: Yield Optimization & Process Stability Reference ID: TS-GUAN-ISO-001[1]

Introduction: The Engineering of Guanidinylation

Welcome to the Technical Support Center. You are likely here because your synthesis of bis(N-(propan-2-yl)guanidine) sulfate (also known as Isopropylguanidine Sulfate) is suffering from low yields, hygroscopic "oils" instead of crystals, or stoichiometric inconsistencies.

This guide treats the synthesis not merely as a recipe, but as a chemical engineering challenge. The most robust route for high-yield synthesis of the sulfate salt—avoiding the toxicity of methyl mercaptan (S-methyl route) and the polymerization risks of cyanamide—is the O-Methylisourea Sulfate route.

Module 1: Core Reaction Protocol (KB-RXN-01)

The Objective: Displace the methoxy group of O-methylisourea with isopropylamine while maintaining the sulfate counter-ion stoichiometry to ensure the bis salt forms directly.

Optimized Reaction Scheme

Caption: Figure 1. Nucleophilic substitution pathway.[2][3] The reaction is driven by the volatility of the methanol byproduct and the thermodynamic stability of the guanidinium resonance.

Critical Parameters Table

| Parameter | Specification | Technical Rationale |

| Stoichiometry | 1.0 : 2.2 (Sulfate : Amine) | The starting material is already a bis salt.[1] You need 2 moles of amine to displace the 2 methoxy groups. The 0.2 excess drives kinetics. |

| Solvent | Water (Min) / Ethanol (Max) | Water is required to dissolve the sulfate salt, but excess water hinders isolation. A 1:4 Water:Ethanol ratio is ideal. |

| Temperature | Reflux (60–70°C) | Sufficient energy is needed to overcome the activation barrier for methoxy displacement, but excessive heat degrades the urea. |